molecular formula C14H9NO2S B3074219 4-(4-Cyanophenylthio)benzoic acid CAS No. 1019501-57-5

4-(4-Cyanophenylthio)benzoic acid

Cat. No.: B3074219
CAS No.: 1019501-57-5
M. Wt: 255.29 g/mol
InChI Key: HAVREHLLNXBABV-UHFFFAOYSA-N
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Description

4-(4-Cyanophenylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage (-S-) and a cyano (-CN) group on the phenyl ring.

Properties

IUPAC Name

4-(4-cyanophenyl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-9-10-1-5-12(6-2-10)18-13-7-3-11(4-8-13)14(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVREHLLNXBABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyanophenylthio)benzoic acid typically involves the reaction of 4-cyanothiophenol with a benzoic acid derivative. One common method is the nucleophilic substitution reaction where 4-cyanothiophenol reacts with a halogenated benzoic acid under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyanophenylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Cyanophenylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Cyanophenylthio)benzoic acid involves its interaction with specific molecular targets. The cyanophenylthio group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzoic acid moiety can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 4-(4-Cyanophenylthio)benzoic acid and analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications Sources
4-Hydroxybenzoic acid 99-96-7 C₇H₆O₃ 138.12 -OH High solubility in polar solvents; precursor to parabens
4-(4-Fluorophenoxy)benzoic acid 129623-61-6 C₁₃H₉FO₃ 232.21 -O-C₆H₄-F Enhanced lipophilicity; pharmaceutical intermediates
4-(Methoxycarbonyl)benzoic acid N/A C₉H₈O₄ 180.16 -COOCH₃ Ester functionality; used in peptide synthesis
4-(Carboxymethyl)benzoic acid 501-89-3 C₉H₈O₄ 180.16 -CH₂COOH Dicarboxylic acid; metal coordination applications
4-Nitrobenzoic acid 62-23-7 C₇H₅NO₄ 167.12 -NO₂ Strong electron-withdrawing group; acidic (pKa ~1.5)

Key Comparisons:

Substituent Effects on Acidity
  • The cyano group (-CN) in this compound is a strong electron-withdrawing group (EWG), similar to the -NO₂ group in 4-nitrobenzoic acid. Both enhance acidity compared to unsubstituted benzoic acid (pKa ~4.2).
  • In contrast, 4-hydroxybenzoic acid (pKa ~4.5) is less acidic due to the electron-donating -OH group .
Solubility and Reactivity
  • The thioether (-S-) linkage in this compound increases lipophilicity compared to oxygen-linked analogs like 4-(4-fluorophenoxy)benzoic acid. Sulfur’s larger atomic radius and lower electronegativity may also improve metabolic stability in drug design .
  • 4-(Carboxymethyl)benzoic acid exhibits higher water solubility due to its dicarboxylic structure, making it suitable for coordination chemistry .

Biological Activity

4-(4-Cyanophenylthio)benzoic acid, with the CAS number 1019501-57-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a cyanophenylthio group. The structural formula can be represented as follows:

C13H9NO2S\text{C}_{13}\text{H}_{9}\text{N}\text{O}_{2}\text{S}

Physical Properties

  • Molecular Weight : 241.28 g/mol
  • Melting Point : Not extensively documented; further investigation needed.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Properties

Research has indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit antimicrobial activities. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Cytotoxicity and Antiproliferative Effects

In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects against human cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma). The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzoic acid derivatives on human foreskin fibroblasts and cancer cell lines. The results indicated that specific concentrations of these compounds did not induce significant cytotoxicity while enhancing proteasomal activity, which is crucial for protein degradation in cells .

CompoundCell LineConcentration (μg/mL)Cell Growth Inhibition (%)
Compound 1Hep-G254.81 ± 0.28
Compound 2A2058105.02 ± 0.18
Compound 3CCD25sk13.56 ± 4.06

Enzyme Inhibition

Certain studies have reported that benzoic acid derivatives can inhibit key enzymes involved in metabolic pathways. For instance, they may inhibit neurolysin or angiotensin-converting enzyme (ACE), which are relevant in cardiovascular health and neurodegenerative diseases .

The biological activity of this compound is likely mediated through its interaction with various molecular targets:

  • Enzyme Interaction : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It may influence signaling pathways related to apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) : Some studies suggest that benzoic acid derivatives can modulate ROS levels, impacting cellular stress responses.

In Silico Studies

Recent computational studies have predicted that compounds similar to this compound could bind effectively to target proteins involved in disease mechanisms. These findings support further exploration of these compounds as potential drug candidates .

Comparative Analysis with Related Compounds

A comparative analysis has shown that while many benzoic acid derivatives exhibit similar biological activities, the presence of specific functional groups significantly influences their potency and selectivity against various biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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